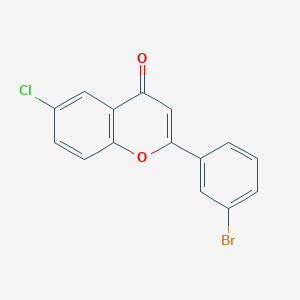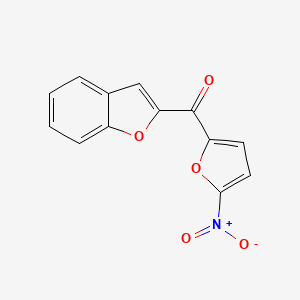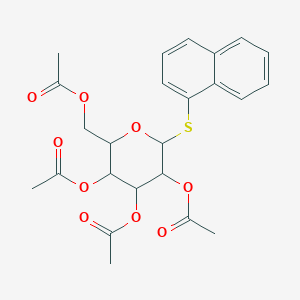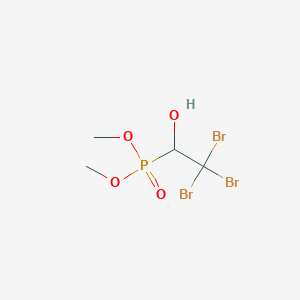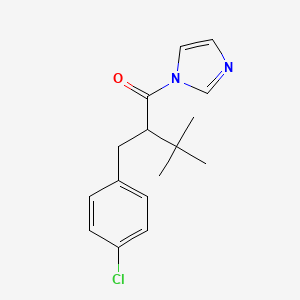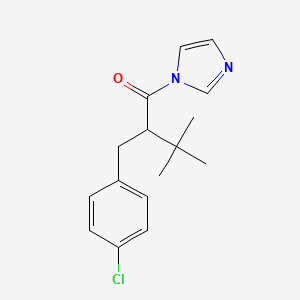
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is a fluorinated aromatic compound It is characterized by the presence of a heptafluoropropyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene typically involves the introduction of the heptafluoropropyl group to a nitrobenzene derivative. One common method is the Friedel-Crafts alkylation reaction, where 1,1,1,2,3,3,3-heptafluoropropane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace one or more fluorine atoms.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins, altering their activity or stability. The presence of the fluorinated group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound used as a fire suppression agent and in pharmaceutical applications.
4-Nitrobenzene: The parent compound without the fluorinated alkyl group.
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene: The reduced form of the compound.
Uniqueness
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is unique due to the combination of the highly electronegative fluorinated group and the electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2396-14-7 |
|---|---|
Molecular Formula |
C9H4F7NO2 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H4F7NO2/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(4-2-5)17(18)19/h1-4H |
InChI Key |
ZNSFRNFHEGRVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)

![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

